Z-Leu-pna

Description

BenchChem offers high-quality Z-Leu-pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Leu-pna including the price, delivery time, and more detailed information at info@benchchem.com.

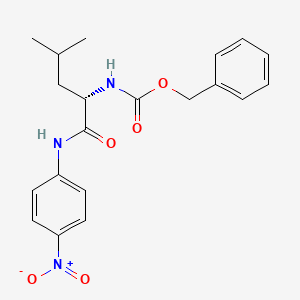

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFYUGQKEFKRAI-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Leu-pNA: A Chromogenic Substrate for Protease Activity and Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Z-Leu-pNA in Protease Research

N-α-Cbz-L-leucine-p-nitroanilide (Z-Leu-pNA) is a synthetic chromogenic substrate valuable for the investigation of protease activity. Its core utility lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage, providing a straightforward and sensitive method for studying enzyme kinetics and for the high-throughput screening of protease inhibitors. This guide offers a comprehensive overview of the chemical properties, mechanism of action, and practical applications of Z-Leu-pNA, designed to provide researchers with the foundational knowledge and procedural insights necessary for its effective use in the laboratory.

While Z-Leu-pNA is a recognized substrate for proteases that exhibit specificity for leucine residues at the P1 position, it is important to note that extensive characterization of its kinetic parameters with a wide range of specific enzymes is not broadly available in peer-reviewed literature. Therefore, this guide will also provide a framework for the empirical determination of these parameters.

Chemical Structure and Physicochemical Properties

The chemical identity of Z-Leu-pNA is benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate[1]. Its structure consists of an L-leucine amino acid residue, N-terminally protected by a benzyloxycarbonyl (Z) group, and C-terminally linked to a p-nitroaniline (pNA) moiety via an amide bond. The Z-group confers hydrophobicity and can influence substrate binding to the enzyme's active site.

Caption: Chemical structure of Z-Leu-pNA.

Table 1: Physicochemical Properties of Z-Leu-pNA

| Property | Value | Source |

| IUPAC Name | benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate | [1] |

| CAS Number | 1174-27-2 | [2], [3] |

| Molecular Formula | C₂₀H₂₃N₃O₅ | [1] |

| Molecular Weight | 385.4 g/mol | [1] |

| Appearance | Typically a white to off-white or light yellow powder | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |

| Storage | Store at -20°C for long-term stability. | General supplier recommendations |

Principle of Action: Chromogenic Detection of Protease Activity

The functionality of Z-Leu-pNA as a protease substrate is based on the enzymatic hydrolysis of the amide bond linking the leucine residue to the p-nitroaniline (pNA) molecule. In its intact form, Z-Leu-pNA is a colorless or pale yellow solution. Upon cleavage by a protease, free p-nitroaniline is released. Under neutral to alkaline pH conditions, p-nitroaniline exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.

The rate of pNA formation, and therefore the increase in absorbance at this wavelength, is directly proportional to the activity of the protease in the sample. This linear relationship allows for the continuous and quantitative measurement of enzyme kinetics.

Caption: Mechanism of chromogenic detection.

Enzyme Specificity

Z-Leu-pNA is designed as a substrate for proteases that preferentially cleave peptide bonds at the C-terminal side of leucine residues. This includes enzymes such as:

-

Chymotrypsin: While chymotrypsin's primary specificity is for large hydrophobic residues like phenylalanine, tryptophan, and tyrosine, it also exhibits activity towards leucine.

-

Other Leucine-Specific Proteases: Various other proteases from microbial, plant, and animal sources may also hydrolyze Z-Leu-pNA.

For any given enzyme, the kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), must be empirically determined to understand the substrate's affinity and the enzyme's catalytic efficiency.

Experimental Protocols

The following protocols provide a framework for utilizing Z-Leu-pNA in protease activity assays. It is crucial to optimize these conditions for each specific enzyme and experimental setup.

I. Preparation of a p-Nitroaniline Standard Curve

A standard curve is essential for converting the rate of change in absorbance (ΔA/min) to the rate of product formation (µmol/min).

Materials:

-

p-Nitroaniline (pNA)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

Procedure:

-

Prepare a 10 mM pNA stock solution: Dissolve 13.81 mg of pNA in 10 mL of DMSO. Store this stock solution protected from light at -20°C.

-

Prepare a series of pNA standards: Dilute the 10 mM stock solution in the assay buffer to create a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

-

Measure absorbance: In a 96-well plate, add 200 µL of each standard to triplicate wells. Measure the absorbance at 405 nm.

-

Plot the data: Subtract the absorbance of the blank (0 µM pNA) from all readings. Plot the mean absorbance values against the corresponding pNA concentrations. The resulting linear regression will provide the slope (molar absorptivity in the context of the specific path length of the microplate reader) needed to calculate the concentration of pNA produced in the enzymatic reaction.

II. Chymotrypsin Activity Assay using Z-Leu-pNA

This protocol is adapted from established methods for similar p-nitroanilide substrates and should be optimized for Z-Leu-pNA.

Materials:

-

Z-Leu-pNA

-

DMSO

-

Bovine α-chymotrypsin

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 405 nm and 37°C

Procedure:

-

Prepare a 100 mM Z-Leu-pNA stock solution: Dissolve the appropriate amount of Z-Leu-pNA in DMSO.

-

Prepare a working substrate solution: Dilute the stock solution in the assay buffer to the desired final concentration. For kinetic analysis, a range of concentrations bracketing the expected Kₘ should be used.

-

Prepare the enzyme solution: Dissolve chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL. Immediately before use, dilute the stock to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

-

Set up the assay: In a 96-well plate, add 50 µL of assay buffer and 25 µL of the diluted chymotrypsin solution to each well. For a blank control, add 25 µL of assay buffer instead of the enzyme solution. Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction: Add 25 µL of the working substrate solution to all wells.

-

Measure absorbance: Immediately begin measuring the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader heated to 37°C.

-

Calculate enzyme activity:

-

Calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

-

Use the slope from the p-nitroaniline standard curve to convert the rate of absorbance change to the rate of pNA formation (µmol/min).

-

Caption: General workflow for a protease assay.

Applications in Drug Development: High-Throughput Screening (HTS) for Protease Inhibitors

Z-Leu-pNA and similar chromogenic substrates are well-suited for HTS campaigns to identify protease inhibitors due to the simplicity and robustness of the colorimetric readout. The assay can be miniaturized to 384- or 1536-well formats to screen large compound libraries.

General HTS Protocol Outline:

-

Assay Miniaturization: The assay volumes are scaled down for high-density microplates. Automated liquid handlers are used for precise dispensing of reagents.

-

Compound Library Screening: A library of small molecules is typically pre-dispensed into the assay plates at a fixed concentration (e.g., 10 µM).

-

Assay Execution: The enzyme and substrate are added to the wells containing the test compounds. The reaction is incubated for a predetermined time.

-

Data Acquisition: The absorbance at 405 nm is read using a high-throughput microplate reader.

-

Hit Identification: Compounds that cause a significant reduction in the absorbance signal compared to control wells (containing enzyme and substrate without an inhibitor) are identified as primary "hits." The Z'-factor, a statistical parameter, is often used to assess the quality and reliability of the HTS assay.

-

Hit Confirmation and Characterization: Primary hits are then subjected to secondary screening to confirm their activity, determine their potency (IC₅₀ values) through dose-response studies, and investigate their mechanism of inhibition.

Conclusion

Z-Leu-pNA is a valuable tool for researchers studying proteases with a specificity for leucine residues. Its chromogenic nature allows for straightforward and quantitative measurement of enzyme activity. While specific kinetic data for Z-Leu-pNA with various enzymes may require empirical determination, the principles and protocols outlined in this guide provide a solid foundation for its application in enzyme characterization and inhibitor screening. The adaptability of p-nitroanilide-based assays to high-throughput formats makes Z-Leu-pNA a relevant substrate in modern drug discovery efforts targeting proteases.

References

-

PubChem. Z-Leu-pna | C20H23N3O5 | CID 14829259. [Link]

-

MOLBASE. Z-LEU-PNA|1174-27-2. [Link]

-

PubChem. Z-Phe-Leu-Glu-pNA | C34H39N5O9 | CID 53883481. [Link]

-

AAPPTec. MSDS - Safety Data Sheet. [Link]

-

Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC - NIH. [Link]

-

ChromogenicSubstrates.com. Chymotrypsin - Chromogenic Substrate Products. [Link]

-

PubChem. Leucine p-nitroanilide | C12H17N3O3 | CID 2733285. [Link]

-

Papain-Catalyzed Hydrolysis of N α -Benzoyl–arginine– p -nitroanilide in an Aqueous–Organic Medium - ResearchGate. [Link]

-

ChemBK. L-N-(Benzyloxycarbonyl)leucine. [Link]

-

Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - NIH. [Link]

-

Chemistry LibreTexts. 7.2: Chymotrypsin. [Link]

-

Milk Protein Hydrolysis by Actinidin—Kinetic and Thermodynamic Characterisation and Comparison to Bromelain and Papain - MDPI. [Link]

-

ResearchGate. Apparent K M and V max Values for Native Chymotrypsin and... | Download Table. [Link]

-

Milk Protein Hydrolysis by Actinidin—Kinetic and Thermodynamic Characterisation and Comparison to Bromelain and Papain | VU Research Repository | Victoria University | Melbourne Australia. [Link]

Sources

Topic: The Central Role of the p-Nitroanilide Group in the Chromogenic Substrate Z-Leu-pna

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic peptide substrate, Z-Leu-pna, with a specific focus on the indispensable function of the p-nitroanilide (pNA) group. As a widely utilized tool in enzymology, understanding the mechanistic and practical basis of Z-Leu-pna is crucial for the accurate characterization of proteases and the screening of potential inhibitors.

The Core Principle: Enzymatic Unmasking of a Chromophore

The foundation of the Z-Leu-pna assay is the enzymatic liberation of a chromogenic reporter group.[1] The substrate itself, N-α-Cbz-L-leucine-p-nitroanilide (Z-Leu-pna), is a cleverly designed molecule that links a specific amino acid recognized by the target enzyme to a chemical moiety that is colorless when conjugated but colored when free.[2]

The key components are:

-

Z (Benzyloxycarbonyl): An N-terminal protecting group that prevents unwanted side reactions and provides a defined structure for enzyme recognition.[3][4]

-

Leu (Leucine): The specific amino acid residue that acts as the recognition site for the target protease. The enzyme's active site must accommodate and bind to leucine to catalyze the reaction.[5][6]

-

pNA (p-Nitroanilide): The C-terminal reporter group. It is linked to the carboxyl group of leucine via an amide bond.[1][2]

In its intact, substrate form, the electronic properties of the p-nitroanilide group are such that it is colorless. Upon enzymatic hydrolysis of the amide bond between leucine and pNA, free p-nitroaniline is released into the solution.[1][7] This liberated molecule imparts a distinct yellow color and exhibits strong absorbance at a wavelength of approximately 405-410 nm.[2][8] The rate of this color development is directly proportional to the activity of the enzyme, providing a continuous and straightforward method for monitoring the enzymatic reaction.[2]

The p-Nitroanilide Group: An Ideal Chromogenic Reporter

The selection of p-nitroaniline as a reporter group is based on its favorable physicochemical properties. It is a stable, bright yellow crystalline solid in its free form.[9][10]

| Property | Value | Reference |

| Chemical Name | 4-Nitroaniline | [11] |

| Molecular Formula | C₆H₆N₂O₂ | [12] |

| Molecular Weight | 138.12 g/mol | [12] |

| Appearance | Bright yellow powder/crystals | [9][10] |

| λmax (Absorbance Max) | ~405-410 nm | [2][8] |

| Molar Extinction (ε) | ~8,800 - 9,920 M⁻¹cm⁻¹ at 405-410 nm (varies with buffer conditions) | [8][13] |

| Solubility | Slightly soluble in water; soluble in organic solvents and mineral acids. | [8][9] |

| Table 1: Physicochemical Properties of p-Nitroaniline. |

The key to its utility is the significant and easily detectable shift in its absorption spectrum upon cleavage from the peptide. The amide bond in Z-Leu-pna effectively "quenches" the chromogenic properties of the pNA moiety. Hydrolysis unmasks the amine, allowing for the electronic transitions that produce the characteristic yellow color. This binary, on/off nature of the signal ensures a high signal-to-noise ratio, as the background absorbance from the intact substrate is minimal at the detection wavelength of 405 nm.[1]

Causality in Experimental Design: A Self-Validating Protocol

A robust protease assay does not merely measure activity; it validates it. The protocol below is designed as a self-validating system by incorporating essential controls that ensure the observed activity is specific to the enzyme of interest.

Step 1: Preparation of Reagents

-

Assay Buffer: Prepare a buffer optimal for your target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5). The pH can significantly influence kinetic parameters.[14][15]

-

Substrate Stock Solution: Dissolve Z-Leu-pna in a minimal amount of an organic solvent like DMSO to create a concentrated stock (e.g., 20 mM). This stock is then diluted in the assay buffer to the desired final working concentrations.

-

Enzyme Solution: Dilute the purified protease in ice-cold assay buffer to a working concentration. The concentration should be chosen to ensure the initial reaction rate is linear over a reasonable time course.

-

p-Nitroaniline Standard Stock: Prepare a 1 mM stock solution of pure p-nitroaniline in the same assay buffer. This is critical for converting absorbance values into molar quantities of product.[2]

-

(Optional) Inhibitor Stock: Prepare a stock solution of a known inhibitor for your target protease to validate assay specificity.[16]

Step 2: Generation of a p-Nitroaniline Standard Curve

Causality: A standard curve is essential because the absorbance reading from the spectrophotometer is a relative value. To determine the precise amount of product formed (and thus the enzyme's velocity), you must correlate absorbance to concentration.[2]

-

Prepare a series of dilutions from the 1 mM pNA standard stock in assay buffer (e.g., 0, 25, 50, 100, 150, 200 µM).

-

Transfer these standards to the wells of a 96-well microplate.

-

Measure the absorbance of each standard at 405 nm.

-

Subtract the absorbance of the blank (0 µM pNA) from all readings.

-

Plot the corrected absorbance values against the corresponding pNA concentrations. The resulting linear plot provides the conversion factor (slope) between absorbance and molar concentration.

| pNA Concentration (µM) | Absorbance at 405 nm (Example) |

| 0 | 0.050 |

| 25 | 0.270 |

| 50 | 0.495 |

| 100 | 0.940 |

| 150 | 1.405 |

| 200 | 1.850 |

| Table 2: Example Data for a p-Nitroaniline Standard Curve. |

Step 3: Kinetic Assay Execution

-

Setup: In a 96-well plate, add assay buffer and the Z-Leu-pna substrate solution to each well. Include the following controls:

-

Test Wells: Buffer + Substrate + Enzyme

-

No-Enzyme Control: Buffer + Substrate (to check for spontaneous substrate hydrolysis)

-

No-Substrate Control: Buffer + Enzyme (to measure background absorbance of the enzyme)

-

Inhibitor Control: Buffer + Substrate + Inhibitor + Enzyme (to confirm specificity)

-

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[17]

-

Initiation: Add the enzyme solution to the appropriate wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 405 nm. Take readings at regular intervals (e.g., every 60 seconds) for 15-30 minutes.[17]

Step 4: Data Analysis

-

Calculate Initial Velocity (V₀): For each well, plot absorbance versus time. Identify the linear portion of the curve (usually the initial phase) and calculate the slope (ΔAbs/min). This is your initial reaction rate in absorbance units.[17]

-

Convert to Molar Rate: Use the slope from your pNA standard curve to convert the rate from ΔAbs/min to µmol/min.

-

Velocity (µmol/min) = (Slope of reaction / Slope of standard curve) × Volume of assay

-

-

Determine Kinetic Parameters: By running the assay at various substrate concentrations, you can generate a Michaelis-Menten plot and determine key kinetic parameters like Kₘ and Vₘₐₓ.[1]

| Parameter | Description | Example Value Range |

| Kₘ | Michaelis constant; substrate concentration at ½Vₘₐₓ | 0.1 - 5 mM |

| Vₘₐₓ | Maximum reaction velocity at saturating substrate | µmol/min/mg |

| kcat | Turnover number; molecules of substrate per enzyme per second | s⁻¹ |

| Table 3: Template for Reporting Enzyme Kinetic Parameters. Note: Values are highly dependent on the specific enzyme and conditions. |

Conclusion

The p-nitroanilide group is not merely an attachment to the Z-Leu peptide; it is the functional core of the Z-Leu-pna substrate, acting as a robust and quantifiable reporter of enzymatic activity. Its ability to transition from a colorless, conjugated state to a colored, free state upon specific enzymatic cleavage provides a direct, real-time window into the kinetics of a reaction.[1] By understanding the chemical principles of this chromogenic unmasking and implementing a rigorously controlled experimental design, researchers can leverage Z-Leu-pna as a powerful and reliable tool for characterizing proteases, screening inhibitors, and advancing drug development programs.

References

-

Merck Index. (n.d.). p-Nitroaniline. In The Merck Index Online. Royal Society of Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Nitroaniline (CAS 100-01-6). Retrieved from [Link]

-

Ticha, A., et al. (2017). Substrate recognition and cleavage-site preferences of Lon protease. Journal of Biological Chemistry, 292(29), 12024-12036. Retrieved from [Link]

-

Walczak, E. (n.d.). Chromogenic Substrates in Coagulation and Fibrinolytic Assays. Labmedica. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. Retrieved from [Link]

-

Rezaie, A. R. (1997). Chromogenic Substrates Selective for Activated Protein C. Blood, 89(6), 2217-2218. Retrieved from [Link]

-

T K, A., & Rao, A. G. (2012). Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket. Protein & peptide letters, 19(1), 98-105. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

Arima, J., et al. (2011). Alteration of Leucine Aminopeptidase from Streptomyces septatus TH-2 to Phenylalanine Aminopeptidase by Site-Directed Mutagenesis. Applied and Environmental Microbiology, 77(14), 4845-4851. Retrieved from [Link]

-

De Bundel, D., et al. (2007). Metal ion modulation of cystinyl aminopeptidase. Biochemical and Biophysical Research Communications, 352(1), 122-126. Retrieved from [Link]

-

Gasteiger, E., et al. (2005). PeptideCutter. ExPASy. Retrieved from [Link]

-

Wang, S. L., et al. (2012). Biochemical Properties and Potential Applications of Recombinant Leucine Aminopeptidase from Bacillus kaustophilus CCRC 11223. International Journal of Molecular Sciences, 13(7), 8936-8951. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bachem.com [bachem.com]

- 4. peptide.com [peptide.com]

- 5. Substrate recognition and cleavage-site preferences of Lon protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alteration of Leucine Aminopeptidase from Streptomyces septatus TH-2 to Phenylalanine Aminopeptidase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. p-Nitroaniline [drugfuture.com]

- 10. 4-Nitroaniline | 100-01-6 [chemicalbook.com]

- 11. p-Nitroaniline (CAS 100-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chemiis.com [chemiis.com]

- 13. ashpublications.org [ashpublications.org]

- 14. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Properties and Potential Applications of Recombinant Leucine Aminopeptidase from Bacillus kaustophilus CCRC 11223 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to Enzyme Discovery: A Deep Dive into the Cleavage of Z-Leu-pna

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel enzymes with specific substrate affinities is a cornerstone of progress in biotechnology, diagnostics, and therapeutic development. This guide provides a comprehensive, in-depth exploration of the methodologies and scientific principles involved in the discovery and characterization of enzymes that cleave the synthetic substrate Z-Leu-pna. We will move beyond simple procedural lists to delve into the causal relationships behind experimental design, ensuring a robust and scientifically sound approach. This document is structured to serve as a practical and authoritative resource, integrating established protocols with the nuanced insights required for successful enzyme discovery. We will cover the entire workflow, from initial high-throughput screening strategies to detailed kinetic analysis and characterization of purified enzymes. Each section is grounded in established scientific literature, providing a self-validating framework for your research endeavors.

Introduction: The Significance of Z-Leu-pna in Protease Research

The synthetic peptide Z-Leu-pna (N-α-Cbz-L-leucine-p-nitroanilide) is a valuable tool in the field of enzymology, primarily for the study of proteases. Proteases, a vast and diverse class of enzymes, catalyze the hydrolysis of peptide bonds and are integral to a multitude of physiological and pathological processes.[1][2][3] The discovery and characterization of proteases have a rich history, dating back to the isolation of pepsin in 1836.[2][4] Today, proteases are significant drug targets for a range of diseases, including cardiovascular disorders, cancer, and viral infections like HIV and Hepatitis C.[1][5]

The utility of Z-Leu-pna lies in its chromogenic nature. The substrate consists of a leucine residue, a common recognition site for many proteases, linked to a p-nitroaniline (pNA) group. The N-terminus is protected by a benzyloxycarbonyl (Z) group to prevent unwanted side reactions. In its intact form, Z-Leu-pna is colorless. However, upon enzymatic cleavage of the amide bond between leucine and pNA, the pNA molecule is released.[6] Liberated pNA has a distinct yellow color and a maximum absorbance at approximately 405-410 nm.[7][8] The rate of this color change is directly proportional to the enzymatic activity, providing a simple and continuous spectrophotometric assay for quantifying protease activity.[7]

While Z-Leu-pna is a relatively simple substrate, its cleavage can be indicative of several classes of proteases, including aminopeptidases and some endopeptidases with broad specificity. For instance, cystinyl aminopeptidase is known to cleave L-Leu-pNA.[6] The simplicity and robustness of the Z-Leu-pna assay make it an excellent choice for primary screening campaigns aimed at discovering novel proteases from a variety of sources.

Designing the Discovery Workflow: A Strategic Overview

A successful enzyme discovery campaign requires a well-structured and logical workflow. The following diagram illustrates a typical pathway from initial screening to the detailed characterization of a novel Z-Leu-pna cleaving enzyme.

Caption: A generalized workflow for the discovery and characterization of novel enzymes.

High-Throughput Screening (HTS) for Z-Leu-pna Cleaving Enzymes

The initial phase of discovery focuses on screening large libraries of potential enzyme sources to identify "hits" that exhibit the desired activity. High-throughput screening (HTS) is essential for efficiently interrogating these vast libraries.[9][10][11]

Source Selection

The choice of source material is a critical determinant of the novelty and diversity of the enzymes you may discover.

-

Metagenomic Libraries: These libraries contain genetic material directly extracted from environmental samples (e.g., soil, water, extreme environments), bypassing the need for microbial cultivation.[12] This approach provides access to the vast reservoir of uncultured microbial diversity, significantly increasing the probability of discovering truly novel enzymes.[12]

-

Microbial Culture Collections: Screening diverse collections of bacteria, fungi, and archaea that can be cultured in the laboratory is a more traditional yet powerful approach. Organisms from unique or extreme environments are often a rich source of robust and novel enzymes.[13]

-

Protein Engineering Libraries: For improving or altering the specificity of known proteases, libraries of enzyme variants can be generated through techniques like directed evolution.[9][11]

Primary Assay Development

The primary assay is the workhorse of the HTS campaign and must be robust, reproducible, and cost-effective.

Principle: The enzymatic hydrolysis of Z-Leu-pna releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[8]

Experimental Protocol: 96-Well Plate Colorimetric Assay

-

Preparation of Reagents:

-

Assay Buffer: A buffer appropriate for maintaining the desired pH and stability of the potential enzymes (e.g., 50 mM Tris-HCl, pH 7.5).

-

Substrate Stock Solution: Dissolve Z-Leu-pna in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

-

-

Assay Procedure:

-

Add 50 µL of the enzyme source (e.g., cell lysate, culture supernatant) to each well of a clear, flat-bottom 96-well microplate.

-

Include appropriate controls:

-

Negative Control: Buffer or heat-inactivated enzyme source.

-

Positive Control: A known protease that cleaves Z-Leu-pna (if available).

-

-

Initiate the reaction by adding 50 µL of the working substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Identify "hits" as wells exhibiting a significantly higher rate of reaction compared to the negative controls.

-

Hit Validation and Enzyme Characterization

Once initial hits are identified, the next crucial step is to validate these findings and begin to characterize the enzymatic activity.

Secondary Assays and Hit Confirmation

It is essential to rule out false positives that may arise from artifacts in the primary screen.

-

Orthogonal Substrates: Test the validated hits with a panel of other chromogenic or fluorogenic substrates (e.g., Z-Ala-Ala-Leu-pNA, Z-Gly-Gly-Leu-pNA) to begin to understand the substrate specificity.[14][15]

-

Inhibitor Profiling: The use of a broad range of protease inhibitors can help to classify the type of protease. For example, inhibition by EDTA would suggest a metalloprotease, while sensitivity to PMSF would indicate a serine protease.

Enzyme Production and Purification

To perform detailed biochemical and kinetic studies, the enzyme of interest must be produced in larger quantities and purified to homogeneity.

-

Gene Cloning and Expression: The gene encoding the putative protease is identified (e.g., through sequencing of a metagenomic clone or the genome of a microbial hit) and cloned into a suitable expression vector. Heterologous expression in a host like E. coli or yeast is a common strategy.[12]

-

Purification: A multi-step purification protocol is typically required. This may involve techniques such as:

-

Affinity Chromatography: If the expressed protein has a tag (e.g., His-tag).

-

Ion-Exchange Chromatography: Separates proteins based on charge.

-

Size-Exclusion Chromatography: Separates proteins based on size.

-

Biochemical and Kinetic Characterization

With a purified enzyme in hand, a detailed characterization of its properties can be undertaken.

Key Parameters to Determine:

-

pH and Temperature Optima: Determine the pH and temperature at which the enzyme exhibits maximum activity. This is typically done by performing the standard assay across a range of pH values and temperatures.[13]

-

Kinetic Parameters (Km and kcat): These parameters describe the enzyme's affinity for the substrate and its catalytic turnover rate. They are determined by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.[16]

Experimental Protocol: Determination of Michaelis-Menten Kinetics

-

Set up reactions with a fixed concentration of the purified enzyme and varying concentrations of Z-Leu-pna (e.g., from 0.1 to 10 times the expected Km).

-

Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the linear increase in absorbance at 405 nm over a short time period.

-

Plot V₀ versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).

-

Calculate kcat from the Vmax and the enzyme concentration.

Data Presentation: Kinetic Parameters of a Hypothetical Novel Protease

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Z-Leu-pna | 0.85 | 15.2 | 1.79 x 10⁴ |

| Z-Ala-Ala-Leu-pna | 1.2 | 10.5 | 8.75 x 10³ |

| Z-Gly-Gly-Leu-pna | 2.5 | 5.8 | 2.32 x 10³ |

Advanced Characterization and Application

Beyond the core biochemical properties, a deeper understanding of the enzyme's function and potential applications is necessary.

Substrate Specificity Profiling

A comprehensive analysis of the enzyme's substrate specificity is crucial for understanding its biological role and potential applications. This can be achieved using peptide libraries or a broad panel of synthetic substrates.[1]

Structural Biology

Determining the three-dimensional structure of the enzyme through techniques like X-ray crystallography can provide invaluable insights into its catalytic mechanism and substrate binding.

Protein Engineering for Tailored Applications

With a well-characterized enzyme, protein engineering techniques can be employed to alter its properties for specific applications. For example, directed evolution can be used to enhance its stability, alter its substrate specificity, or improve its catalytic efficiency.[3]

Caption: Key aspects of the detailed characterization of a purified enzyme.

Conclusion

The discovery of novel enzymes capable of cleaving Z-Leu-pna is a gateway to identifying new biocatalysts with potentially unique properties and applications. The systematic and rigorous workflow outlined in this guide, from high-throughput screening to in-depth biochemical and structural characterization, provides a robust framework for success. By grounding experimental design in solid scientific principles and leveraging modern techniques in molecular biology and enzymology, researchers can unlock the vast potential of the enzymatic world. This endeavor not only contributes to our fundamental understanding of biological catalysis but also paves the way for the development of innovative solutions in medicine and industry.

References

- Ultra-high throughput screening for novel protease specificities. Methods in Enzymology, 2020.

- A Technical Guide to Chromogenic Protease Assays Utilizing Z-Phe-Leu-Glu-pNA. BenchChem.

- Application Notes and Protocols for Z-Phe-Leu-Glu-pNA Protease Activity Assay in Cell Lys

- Characterization of novel proteases identified by metagenomic analysis from dairy stabilization ponds. Applied Microbiology and Biotechnology, 2023.

- Protease Screening Services.

- A Comparative Guide to Glutamyl Endopeptidase Substrates: Focus on Z-Phe-Leu-Glu-pNA Specificity. BenchChem.

- Application Notes and Protocols for Protease Inhibitor Screening using Z-Phe-Leu-Glu-pNA. BenchChem.

- Discovery and Characterization of a New Cold-Active Protease From an Extremophilic Bacterium via Comparative Genome Analysis and in vitro Expression. Frontiers in Microbiology, 2020.

- High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. Antiviral Research, 2011.

- The Discovery of Proteases and Intramembrane Proteolysis. The Journal of Biological Chemistry, 2018.

- High-Throughput Screening in Protein Engineering: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 2021.

- Proteases: History, discovery, and roles in health and disease. The Journal of Biological Chemistry, 2012.

- Emerging principles in protease-based drug discovery.

- Z-Ala-Ala-Leu-pNA. Chem-Impex.

- Z-Gly-Gly-Leu-pNA. PeptaNova.

- Metal ion modulation of cystinyl aminopeptidase. Biochemical Journal, 2004.

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metal ion modulation of cystinyl aminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ultra-high throughput screening for novel protease specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of novel proteases identified by metagenomic analysis from dairy stabilization ponds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery and Characterization of a New Cold-Active Protease From an Extremophilic Bacterium via Comparative Genome Analysis and in vitro Expression [frontiersin.org]

- 14. chemimpex.com [chemimpex.com]

- 15. Z-Gly-Gly-Leu-pNA › PeptaNova [peptanova.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes: A Comprehensive Guide to the Z-Leu-pNA Protease Assay in 96-Well Plates

Introduction: The Principle of Chromogenic Protease Assays

The Z-Leu-pNA assay is a robust and widely adopted method for measuring the activity of certain proteases, particularly chymotrypsin-like serine proteases. The core of this technique lies in the synthetic substrate, N-α-Cbz-L-leucine-p-nitroanilide (Z-Leu-pNA). This molecule is ingeniously designed with a leucine residue, a recognition site for specific proteases, linked to a chromogenic reporter group, p-nitroaniline (pNA)[1].

In its intact form, the Z-Leu-pNA substrate is colorless. However, upon enzymatic cleavage of the amide bond between leucine and pNA, the yellow-colored p-nitroaniline is released[2][3]. The rate of pNA formation, which can be continuously monitored by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzymatic activity in the sample[2][4]. This straightforward, continuous colorimetric assay is highly amenable to a 96-well plate format, making it ideal for high-throughput screening of enzyme activity and inhibitor profiling[5][6].

The specificity of the assay is largely determined by the amino acid sequence of the substrate. While Z-Leu-pNA is a substrate for chymotrypsin, other proteases may also cleave it. Therefore, it is crucial to characterize the enzyme of interest and consider the use of specific inhibitors to validate the assay results[7].

I. Foundational Knowledge: Reagents and Their Rationale

A successful and reproducible assay begins with a thorough understanding of each component. The following table outlines the essential reagents and provides insights into their preparation and function.

| Reagent | Typical Concentration | Rationale and Key Considerations |

| Assay Buffer | 50 mM Tris-HCl, pH 7.5-8.5 | The buffer maintains a stable pH optimal for the specific protease's activity. Tris-HCl is a common choice, but the ideal buffer system should be empirically determined for the enzyme under investigation. The addition of salts like CaCl₂ can sometimes enhance enzyme stability and activity[8]. |

| Z-Leu-pNA Substrate | 0.1 - 2 mM (final concentration) | The substrate concentration should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is proportional to the enzyme concentration. Due to its hydrophobicity, Z-Leu-pNA is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution[9]. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity[9]. |

| Enzyme Solution | Variable | The enzyme concentration should be optimized to yield a linear reaction rate over a reasonable time frame (e.g., 10-60 minutes). This is a critical step to ensure the measured activity falls within the linear range of the spectrophotometer. |

| p-Nitroaniline (pNA) Standard | 0 - 200 µM | A standard curve generated from known concentrations of pNA is essential for converting the rate of change in absorbance (ΔOD/min) into the absolute amount of product formed (nmol/min)[2][10]. The molar extinction coefficient of pNA is dependent on factors like pH and solvent composition, making a standard curve under the exact assay conditions more accurate than relying on a published extinction coefficient[11]. |

| Inhibitor (Optional) | Variable | For inhibitor screening or to confirm the specificity of the assay, a known inhibitor of the target protease is used. A dose-response curve is typically generated to determine the IC₅₀ value. |

II. The Workflow: A Step-by-Step Protocol for 96-Well Plates

This protocol provides a generalized framework. It is imperative to optimize parameters such as enzyme concentration, substrate concentration, and incubation time for your specific experimental conditions.

-

Assay Buffer (50 mM Tris-HCl, pH 8.0): Prepare the Tris-HCl buffer and adjust the pH to the optimal value for your protease.

-

Z-Leu-pNA Stock Solution (e.g., 20 mM): Dissolve the Z-Leu-pNA powder in 100% DMSO. This stock solution should be stored at -20°C, protected from light[5].

-

Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to a concentration that will produce a linear rate of absorbance change over the desired assay time. Keep the enzyme on ice until use.

-

p-Nitroaniline (pNA) Standard Stock Solution (e.g., 10 mM): Dissolve p-nitroaniline in DMSO.

-

pNA Standard Curve Solutions: Prepare a serial dilution of the pNA stock solution in the assay buffer to create a range of concentrations (e.g., 0, 10, 20, 50, 100, 150, 200 µM) in a final volume equivalent to your assay well volume[2].

The following diagram illustrates the general workflow for setting up the 96-well plate.

Caption: Experimental workflow for the Z-Leu-pNA assay.

Detailed Steps:

-

Plate Layout: Design your 96-well plate layout to include blanks (buffer only), substrate controls (buffer + substrate), enzyme controls (buffer + enzyme), and your experimental samples.

-

Reagent Addition:

-

Add the appropriate volume of assay buffer to all wells. A typical final reaction volume is 200 µL.

-

Add the enzyme solution to the designated wells.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate[7].

-

-

Initiate the Reaction: Add the Z-Leu-pNA working solution to all wells to start the reaction. It is often recommended to use a multichannel pipette for this step to ensure simultaneous initiation across the plate[10].

-

Data Acquisition: Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C). Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes[10].

III. Data Analysis and Interpretation: From Absorbance to Activity

The primary output from the plate reader will be a time course of absorbance values for each well. The following steps will guide you through the data analysis process.

-

pNA Standard Curve:

-

Plot the absorbance values of your pNA standards at 405 nm against their known concentrations.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The slope represents the change in absorbance per unit concentration of pNA.

-

-

Calculate the Rate of Reaction (ΔOD/min):

-

For each well, plot absorbance versus time.

-

Determine the initial linear portion of the curve and calculate the slope. This is your reaction rate in ΔOD/min.

-

Subtract the rate of the substrate blank (autohydrolysis) from all other rates.

-

-

Calculate Enzyme Activity:

-

Use the following formula to determine the enzyme activity: Activity (nmol/min/mL) = (ΔOD/min / slope of pNA standard curve) * (Total Assay Volume / Enzyme Volume) * Dilution Factor

-

The following diagram outlines the logical flow of data analysis.

Caption: Data analysis workflow for the Z-Leu-pNA assay.

IV. Trustworthiness and Validation: Ensuring Data Integrity

To ensure the reliability of your results, it is essential to incorporate the following validation steps:

-

Linearity of the Assay: Perform the assay with varying concentrations of the enzyme to confirm that the reaction rate is linear with respect to the enzyme concentration.

-

Substrate Stability: Monitor the absorbance of a substrate blank over time to assess the rate of spontaneous hydrolysis of Z-Leu-pNA. This rate should be significantly lower than the enzymatic rate.

-

Inhibitor Controls: If applicable, use a known specific inhibitor of your target protease to demonstrate that the observed activity is indeed from the enzyme of interest[7]. A significant reduction in activity in the presence of the inhibitor validates the assay's specificity.

By carefully considering the principles, optimizing the protocol, and incorporating robust validation steps, the Z-Leu-pNA assay in a 96-well plate format can be a powerful tool for your research and drug discovery efforts.

References

- Benchchem. (n.d.). Application Notes and Protocols for Z-Phe-Leu-Glu-pNA Protease Activity Assay in Cell Lysates.

- Benchchem. (n.d.). A Technical Guide to Chromogenic Protease Assays Utilizing Z-Phe-Leu-Glu-pNA.

- Benchchem. (n.d.). Application Notes and Protocols for Protease Inhibitor Screening using Z-Phe-Leu-Glu-pNA.

- Benchchem. (n.d.). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

- Benchchem. (n.d.). Z-Phe-Leu-Glu-pNA.

- Sigma-Aldrich. (n.d.). p-Nitroaniline (N2128) - Product Information Sheet.

- Sigma-Aldrich. (n.d.). N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide (A5970) - Datasheet.

- Benchchem. (n.d.). Validating Z-Phe-Leu-Glu-pNA Assay Results with Specific Inhibitors: A Comparative Guide.

- Kulmala, S., & Suomi, J. (2003). A high-throughput sample preparation method for cellular proteomics using 96-well filter plates. PubMed.

- Benchchem. (n.d.). How to resolve Z-Phe-Leu-Glu-pNA solubility issues in assay buffer.

- Sigma-Aldrich. (n.d.). Chymotrypsin Sequencing Grade from bovine pancreas.

- ResearchGate. (2014, September 28). Can anyone assist with enzyme activity determination in Lab?.

- PubChem. (n.d.). Leucine p-nitroanilide.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A high-throughput sample preparation method for cellular proteomics using 96-well filter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

How to calculate enzyme activity from a Z-Leu-pna assay.

Application Note & Protocol

Title: Quantitative Determination of Protease Activity Using the Chromogenic Substrate Z-Leu-pna

Abstract

This document provides a comprehensive guide for determining the activity of proteases, particularly chymotrypsin-like serine proteases, using the chromogenic substrate Nα-carbobenzoxy-L-leucine-p-nitroanilide (Z-Leu-pna). We delve into the biochemical principles of the assay, provide validated, step-by-step protocols for creating a p-nitroaniline (pNA) standard curve and performing kinetic enzyme assays, and detail the complete data analysis workflow for calculating enzyme activity in standard units. This guide is designed for researchers in biochemistry, cell biology, and drug development, offering field-proven insights to ensure data accuracy and reproducibility.

Principle of the Assay

The Z-Leu-pna assay is a robust and straightforward method for measuring protease activity. The substrate, Z-Leu-pna, is a synthetic peptide derivative that is colorless in its intact form. In the presence of a suitable protease, the enzyme specifically cleaves the amide bond between the leucine residue and the p-nitroaniline (pNA) moiety. This enzymatic cleavage releases free pNA, which has a distinct yellow color and exhibits a strong absorbance maximum at 405 nm.

The rate of pNA formation, measured as the rate of increase in absorbance at 405 nm (ΔAbs/min), is directly proportional to the enzymatic activity in the sample under conditions where the substrate is not limiting. By correlating this rate to a known concentration of pNA via a standard curve, the enzyme's activity can be accurately quantified.

Figure 2: Workflow for generating a pNA standard curve.

Procedure:

-

Prepare pNA Working Standards: From the 10 mM pNA stock, prepare a series of dilutions in Assay Buffer. For a final volume of 200 µL in the well, a common range is 0 to 200 µM. An example dilution scheme is shown below.

-

Set up the Plate: Add 100 µL of each pNA standard dilution to separate wells of a 96-well plate in triplicate. Include a "blank" well containing 100 µL of Assay Buffer only.

-

Add Assay Buffer: Add 100 µL of Assay Buffer to all standard and blank wells to bring the final volume to 200 µL.

-

Measure Absorbance: Read the absorbance of the plate at 405 nm.

-

Process Data:

-

Calculate the average absorbance for each triplicate.

-

Subtract the average absorbance of the blank from all standard readings.

-

Plot the blank-corrected absorbance (Y-axis) against the final pNA concentration in µM (X-axis).

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. The R² value should be >0.99 for a valid curve.

-

Table 1: Example pNA Standard Curve Data

| Final [pNA] in Well (µM) | Vol. of 1 mM pNA (µL) | Vol. of Assay Buffer (µL) | Avg. Abs @ 405 nm | Blank-Corrected Abs |

| 0 (Blank) | 0 | 200 | 0.051 | 0.000 |

| 12.5 | 2.5 | 197.5 | 0.139 | 0.088 |

| 25 | 5 | 195 | 0.228 | 0.177 |

| 50 | 10 | 190 | 0.404 | 0.353 |

| 100 | 20 | 180 | 0.758 | 0.707 |

| 150 | 30 | 170 | 1.110 | 1.059 |

| 200 | 40 | 160 | 1.462 | 1.411 |

Protocol 2: Kinetic Enzyme Activity Assay

Expertise & Experience: It is critical to perform the assay in the linear range of the enzyme. If the reaction rate is too fast (substrate depletion) or too slow (low signal-to-noise), the results will be inaccurate. Therefore, a preliminary experiment to determine the optimal enzyme concentration is highly recommended. The substrate concentration should also be optimized; a common starting point is 2-5 times the Michaelis constant (Km) for the enzyme, if known.

Procedure:

-

Prepare Reagents:

-

Enzyme Working Solution: Dilute the enzyme stock to the pre-determined optimal concentration in cold Assay Buffer. Keep on ice.

-

Substrate Working Solution: Prepare a 2X working solution of Z-Leu-pna in Assay Buffer. For a final concentration of 1 mM in the well, prepare a 2 mM solution (e.g., by diluting the 100 mM DMSO stock 1:50 in Assay Buffer). Pre-warm this solution to the assay temperature (e.g., 37°C).

-

-

Set up the Microplate:

-

Test Wells: Add 100 µL of the Enzyme Working Solution to each well.

-

No-Enzyme Control (Blank): Add 100 µL of Assay Buffer to at least three wells. This control accounts for any non-enzymatic hydrolysis of the substrate.

-

Run all samples and controls in at least triplicate.

-

-

Equilibrate: Place the plate in the microplate reader and allow it to equilibrate to the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate Reaction: Add 100 µL of the pre-warmed 2X Substrate Working Solution to all wells, bringing the final volume to 200 µL. Mix briefly by gentle shaking within the plate reader.

-

Kinetic Measurement: Immediately begin reading the absorbance at 405 nm every 60 seconds for 15-30 minutes.

Data Analysis and Calculation of Enzyme Activity

The goal is to convert the rate of absorbance change (ΔAbs/min) into the amount of product formed per unit of time (µmol/min), which defines the enzyme activity.

Step 1: Determine the Rate of Reaction (V₀)

-

Plot Absorbance at 405 nm versus Time (in minutes) for each sample well.

-

Identify the linear portion of the curve, which typically occurs in the initial phase of the reaction before substrate limitation or product inhibition.

-

Calculate the slope of this linear portion. This slope is the initial velocity (V₀) of the reaction in units of ΔAbs/min.

-

Calculate the average V₀ for your replicate samples.

-

Subtract the rate of the "No-Enzyme Control" from the sample rates to correct for any background substrate hydrolysis.

Corrected V₀ (ΔAbs/min) = V₀ (Sample) - V₀ (No-Enzyme Control)

Step 2: Calculate Enzyme Activity

There are two authoritative methods to convert the corrected V₀ into enzyme activity.

Method A: Using the pNA Standard Curve (Recommended)

This method is the most empirically sound as it relies on the standard curve generated under identical assay conditions.

The slope of your pNA standard curve (m from y=mx+c) has units of Absorbance/µM. Its inverse (1/m) has units of µM/Absorbance.

Formula 1: Activity (µmol/min/mL) = (Corrected V₀ (ΔAbs/min) / Slope of Standard Curve (Abs/µM)) * (Total Assay Volume (mL) / Volume of Enzyme (mL)) * (1 µmol / 1000 µmol)

Let's simplify this: The term Corrected V₀ / Slope gives the rate in µM/min.

Activity (µM/min) = Corrected V₀ (ΔAbs/min) / m (Abs/µM)

To get the total activity in the well (in µmol/min), we multiply by the reaction volume.

Activity (µmol/min) = Activity (µM/min) * Total Assay Volume (L)

Finally, to get the activity concentration in the original enzyme sample, we divide by the volume of the enzyme solution added to the well.

Final Formula (Standard Curve): Enzyme Activity (U/mL) = [(Corrected V₀ / m) * V_total] / V_enzyme

Where:

-

U/mL: One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

-

Corrected V₀: Rate in ΔAbs/min.

-

m: Slope from the pNA standard curve (Abs/µM).

-

V_total: Total volume in the well (e.g., 0.2 mL).

-

V_enzyme: Volume of the enzyme sample added to the well (e.g., 0.1 mL).

Method B: Using the Beer-Lambert Law

This method can be used if a standard curve is not available but requires a known molar extinction coefficient (ε) for pNA. The Beer-Lambert Law is A = εcl.

Formula 2: Activity (µmol/min/mL) = (ΔAbs/min * V_total) / (ε * l * V_enzyme)

Where:

-

ΔAbs/min: Corrected V₀.

-

ε (Molar Extinction Coefficient): For pNA at 405 nm and pH 7.5, a commonly cited value is 9,620 M⁻¹cm⁻¹. This is equivalent to 9.62 mM⁻¹cm⁻¹.

-

l (Pathlength): The pathlength of the light through the sample in the well. This can be difficult to determine accurately in a 96-well plate and is a major source of error. It is often estimated by dividing the well volume (in cm³) by the well's cross-sectional area (in cm²), or by measuring it with a reference dye. For a 200 µL volume, it is often around 0.5-0.6 cm. Using the standard curve (Method A) inherently corrects for the pathlength.

-

V_total: Total volume in the well (in mL).

-

V_enzyme: Volume of the enzyme sample added (in mL).

Table 2: Example Calculation

| Parameter | Value | Unit | Notes |

| Corrected V₀ | 0.045 | ΔAbs/min | |

| Slope (m) of Standard Curve | 0.00707 | Abs/µM | From Table 1 linear regression |

| Total Assay Volume (V_total) | 0.2 | mL | |

| Volume of Enzyme (V_enzyme) | 0.1 | mL |

Calculation:

-

Rate (µM/min) = 0.045 / 0.00707 = 6.365 µM/min

-

Activity (µmol/min in well) = 6.365 µM/min * 0.0002 L = 0.001273 µmol/min

-

Activity in Sample (U/mL) = (0.001273 µmol/min) / 0.1 mL = 0.01273 U/mL

Troubleshooting

-

No or Low Activity:

-

Enzyme may be inactive. Check storage and handling.

-

Incorrect assay buffer pH or composition.

-

Presence of an inhibitor in the enzyme preparation.

-

-

High Background (High No-Enzyme Control Rate):

-

Substrate instability. Prepare substrate solution fresh.

-

Contamination of reagents.

-

-

Non-linear Reaction Rate:

-

Enzyme concentration is too high, leading to rapid substrate depletion. Dilute the enzyme.

-

Enzyme is unstable under assay conditions. Shorten the read time.

-

References

-

Title: Beer–Lambert law Source: Wikipedia URL: [Link]

Determining Enzyme Kinetic Constants K_m and V_max using Z-Leu-pNA Substrate

An In-depth Guide for Researchers and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Cornerstone of Enzyme Characterization

The study of enzyme kinetics is a fundamental aspect of biochemical and pharmaceutical research, providing invaluable insights into the catalytic mechanisms of enzymes, their roles in metabolic pathways, and their interactions with inhibitors or activators.[1][2] Two of the most critical parameters in enzyme kinetics are the Michaelis constant (K_m) and the maximum velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max, and it is an inverse measure of the enzyme's affinity for its substrate.[3] A low K_m value indicates a high affinity, meaning the enzyme can become saturated at lower substrate concentrations.[3] Conversely, V_max represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate.[2][3] Determining these constants is crucial for understanding an enzyme's efficiency and for the development of drugs that target enzyme activity.[1][4]

This application note provides a comprehensive guide to determining K_m and V_max using the chromogenic substrate Z-Leu-pNA (N-α-Cbz-L-leucine-p-nitroanilide). This method relies on the enzymatic cleavage of Z-Leu-pNA, which releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically.[5][6] The simplicity and sensitivity of this colorimetric assay make it a widely used technique in enzymology.[5][6]

The Chromogenic Substrate: Z-Leu-pNA

Z-Leu-pNA is a synthetic substrate designed to be recognized and cleaved by certain proteases, particularly those with a preference for leucine at the P1 position. The N-terminal benzyloxycarbonyl (Z) group provides hydrophobicity, often enhancing the binding to the enzyme's active site. The key to this substrate's utility lies in the p-nitroanilide (pNA) moiety attached to the C-terminus of the leucine residue via an amide bond.[5]

In its intact form, Z-Leu-pNA is colorless. However, upon enzymatic hydrolysis of the amide bond, free p-nitroaniline is released. This liberated pNA has a strong absorbance at a specific wavelength (typically around 405-410 nm), allowing for the continuous monitoring of the enzymatic reaction.[6][7] The rate of pNA formation is directly proportional to the enzyme's activity under the given conditions.[8]

Table 1: Properties of Z-Leu-pNA

| Property | Value |

| Molecular Formula | C₂₀H₂₃N₃O₅[9] |

| Molecular Weight | 385.4 g/mol [9] |

| CAS Number | 1174-27-2[10] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Principle of the Assay: A Visual Representation

The enzymatic assay using Z-Leu-pNA follows the principles of Michaelis-Menten kinetics.[1] The enzyme (E) first binds to the substrate (S) to form an enzyme-substrate complex (ES). This complex then undergoes a catalytic step to form the product (P) and release the free enzyme, which can then bind to another substrate molecule.[4]

Figure 1: Enzymatic cleavage of Z-Leu-pNA.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps to determine the initial reaction velocities at various substrate concentrations, which is essential for calculating K_m and V_max.

I. Reagent and Stock Solution Preparation

-

Assay Buffer: Prepare an appropriate assay buffer at the optimal pH and ionic strength for the enzyme of interest. Common buffers include Tris-HCl, HEPES, or phosphate buffers. The choice of buffer and pH is critical and should be determined from literature or preliminary experiments.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the assay buffer. Store on ice. The final enzyme concentration in the assay should be kept constant and low enough to ensure initial velocity measurements are linear over time.

-

Substrate Stock Solution (Z-Leu-pNA): Due to its limited aqueous solubility, dissolve Z-Leu-pNA in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[6]

-

p-Nitroaniline (pNA) Standard Stock Solution: Prepare a stock solution of pNA (e.g., 1 mM) in the assay buffer. This will be used to create a standard curve to convert the rate of change in absorbance to the rate of product formation in molar units.

II. Determining the Optimal Wavelength and Extinction Coefficient of pNA

-

Perform a wavelength scan of a known concentration of pNA in the assay buffer using a spectrophotometer to determine the wavelength of maximum absorbance (λ_max), which is typically around 405-410 nm.

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) of pNA at the determined λ_max. This is crucial for converting absorbance units to molar concentrations.

III. Experimental Workflow for Kinetic Data Acquisition

The following workflow outlines the process of measuring initial reaction velocities at different substrate concentrations.

Figure 2: Workflow for determining Km and Vmax.

IV. Detailed Assay Procedure in a 96-Well Plate Format

-

Substrate Dilutions: Prepare a series of dilutions of the Z-Leu-pNA stock solution in the assay buffer. The final substrate concentrations in the assay should typically range from 0.1 x K_m to 10 x K_m. If the K_m is unknown, a broad range of concentrations should be tested.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Substrate solution (at varying concentrations)

-

-

Reaction Initiation: Pre-incubate the plate at the optimal temperature for the enzyme. Initiate the reaction by adding a fixed amount of the enzyme working solution to each well.

-

Data Acquisition: Immediately place the microplate in a plate reader and measure the absorbance at λ_max (e.g., 405 nm) kinetically over a set period (e.g., 5-10 minutes). Ensure the readings are taken frequently enough to determine the initial linear rate of the reaction.

-

Controls: Include appropriate controls:

-

No-enzyme control: Assay buffer and substrate, but no enzyme.

-

No-substrate control: Assay buffer and enzyme, but no substrate.

-

Table 2: Example 96-Well Plate Layout

| Well | [Substrate] (μM) | Volume Buffer (μL) | Volume Substrate (μL) | Volume Enzyme (μL) |

| A1-A3 | 0 | 180 | 0 | 20 |

| B1-B3 | 10 | 170 | 10 | 20 |

| C1-C3 | 25 | 165 | 15 | 20 |

| D1-D3 | 50 | 150 | 30 | 20 |

| E1-E3 | 100 | 100 | 80 | 20 |

| F1-F3 | 250 | 50 | 130 | 20 |

| G1-G3 | 500 | 0 | 180 | 20 |

| H1-H3 | 1000 | Variable | Variable | 20 |

Note: Volumes are illustrative and should be optimized for a total reaction volume (e.g., 200 µL).

Data Analysis: From Raw Data to Kinetic Constants

I. Calculation of Initial Velocity (V₀)

-

For each substrate concentration, plot absorbance versus time.

-

Determine the initial linear slope of this curve (ΔAbs/Δt). This represents the initial velocity in units of absorbance per unit time (e.g., Abs/min).

-

Convert the initial velocity from Abs/min to a molar rate (e.g., µmol/min) using the Beer-Lambert law and the molar extinction coefficient (ε) of pNA.

V₀ (µmol/min) = (Slope [Abs/min] * Reaction Volume [L]) / (ε [M⁻¹cm⁻¹] * Pathlength [cm])

II. Michaelis-Menten Plot

Plot the initial velocity (V₀) on the y-axis against the corresponding substrate concentration ([S]) on the x-axis. This should yield a hyperbolic curve.[3]

-

V_max is the plateau of the curve.

-

K_m is the substrate concentration at which V₀ is half of V_max.

While this plot provides a good visual representation of the enzyme kinetics, accurately determining V_max from the asymptote can be challenging.[3]

III. Lineweaver-Burk Plot (Double Reciprocal Plot)

To obtain more accurate values for K_m and V_max, a linearization of the Michaelis-Menten equation is commonly used, known as the Lineweaver-Burk plot.[11][12] This involves plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).[13]

1/V₀ = (K_m/V_max) * (1/[S]) + 1/V_max

This equation is in the form of a straight line (y = mx + c), where:

-

y-intercept = 1/V_max

-

x-intercept = -1/K_m

-

Slope = K_m/V_max

Figure 3: Relationship between Michaelis-Menten and Lineweaver-Burk plots.

By performing a linear regression on the Lineweaver-Burk plot, K_m and V_max can be accurately calculated from the intercepts.

Trustworthiness and Self-Validation

To ensure the reliability of the determined kinetic parameters, the following points should be considered:

-

Linearity of Initial Rates: Ensure that the initial velocities are measured in the linear range of product formation.

-

Enzyme Concentration: The enzyme concentration should be low enough to ensure that the substrate concentration does not change significantly during the measurement of the initial rate.

-

Substrate Concentration Range: A wide range of substrate concentrations, both below and above the expected K_m, should be used to obtain a reliable Lineweaver-Burk plot.[14]

-

Data Quality: The linear regression of the Lineweaver-Burk plot should have a high correlation coefficient (R² > 0.95).

-

Replicates: All experiments should be performed in triplicate to ensure reproducibility.

Conclusion

The use of the chromogenic substrate Z-Leu-pNA provides a robust and straightforward method for determining the key enzyme kinetic parameters K_m and V_max. By following the detailed protocol and data analysis steps outlined in this application note, researchers and drug development professionals can obtain reliable and accurate kinetic data. This information is fundamental for characterizing enzyme function, understanding disease mechanisms, and developing novel therapeutics.

References

-

Slideshare. (2014, November 26). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]

-

Wikipedia. (2023, December 11). Lineweaver–Burk plot. Retrieved from [Link]

-

University of Illinois Soils Lab. (2023, May 29). SOP: Enzyme Assays: pNA. Retrieved from [Link]

-

Pharmaguideline. (2023, August 28). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

-

Reddit. (2024, December 18). Michaelis-Menten kinetics and Lineweaver Burk plots. Retrieved from [Link]

-

YouTube. (2017, April 26). Michaelis-Menten & Lineweaver-Burk Plot - Biochemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF Km AND Vmax USING LINEWEAVER – BURK GRAPH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Z-Leu-pna. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic Assay. PubChem Bioassay. Retrieved from [Link]

-

MDPI. (2020, August 29). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

-

MOLBASE. (n.d.). Z-LEU-PNA|1174-27-2. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data. Retrieved from [Link]

-

YouTube. (2023, January 8). Determine the substrate concentration at a given KM, Vmax and initial rate of an enzyme reaction. Retrieved from [Link]

-

University of Utah. (2023, February 21). Lecture 13 Determination of Km and Vmax. Retrieved from [Link]

-

University of Nebraska–Lincoln. (2008, July 11). Enzyme Kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic of FlavourzymeÔ inhibition using L-leu-pNA as substrate at.... Retrieved from [Link]

-

Wikipedia. (2023, November 28). Enzyme kinetics. Retrieved from [Link]

Sources

- 1. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]

- 2. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]

- 3. Untitled Document [ucl.ac.uk]

- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CID 14829259 | C20H23N3O5 | CID 14829259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.molbase.com [m.molbase.com]

- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 14. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

Z-Leu-pNA for High-Throughput Screening of Protease Inhibitors: Application Notes and Protocols

Introduction: The Critical Role of Protease Inhibitor Screening

Proteases, a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, are fundamental to countless physiological processes. Their activities are tightly regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, proteases have emerged as a significant class of drug targets. The discovery of potent and selective protease inhibitors is a cornerstone of modern drug development. High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[1] This document provides a comprehensive guide to the use of the chromogenic substrate Z-Leu-pNA for the high-throughput screening of protease inhibitors, with a particular focus on Leucine Aminopeptidases.

Principle of the Z-Leu-pNA Assay

The Z-Leu-pNA (N-α-Cbz-L-leucine-p-nitroanilide) assay is a robust and straightforward colorimetric method for measuring the activity of certain proteases, most notably Leucine Aminopeptidase (LAP). LAP is an exopeptidase that catalyzes the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[2]

The assay's principle lies in the enzymatic cleavage of the synthetic substrate Z-Leu-pNA. The substrate consists of a leucine amino acid residue linked to a p-nitroaniline (pNA) molecule via a peptide bond. The N-terminus of the leucine is protected by a benzyloxycarbonyl (Z) group. In its intact form, Z-Leu-pNA is colorless. However, upon enzymatic cleavage by a suitable protease, the pNA moiety is released. Free pNA in solution imparts a distinct yellow color, which can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release, and therefore the increase in absorbance, is directly proportional to the activity of the protease.

In the context of inhibitor screening, a reduction in the rate of pNA formation in the presence of a test compound indicates inhibition of the protease's activity.

Diagram: Enzymatic Cleavage of Z-Leu-pNA

Caption: Enzymatic hydrolysis of Z-Leu-pna by Leucine Aminopeptidase.

Materials and Reagents

Core Reagents

| Reagent | Recommended Specifications | Storage |

| Z-Leu-pNA (or its hydrochloride salt) | ≥98% purity (TLC or HPLC) | 2-8°C (hydrochloride salt) or -20°C (free acid)[3][4] |

| Protease (e.g., Leucine Aminopeptidase) | Purified, with known activity | -20°C or -80°C in appropriate buffer |

| Assay Buffer | e.g., 50 mM Tris-HCl, 50 mM Sodium Phosphate | 4°C |

| Test Compounds (Inhibitors) | Dissolved in a suitable solvent (e.g., DMSO) | As per compound specifications |

| Positive Control Inhibitor | e.g., Amastatin, Bestatin (for LAP) | -20°C |

| DMSO (Dimethyl Sulfoxide) | Anhydrous, ≥99.7% purity | Room Temperature, desiccated |

| 384-well Microplates | Clear, flat-bottom, suitable for absorbance readers | Room Temperature |

Instrumentation

-

Microplate reader capable of measuring absorbance at 405 nm

-

Multichannel pipettes or automated liquid handling system

-

Incubator or temperature-controlled plate reader

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Causality behind choices: Concentrated stock solutions in an organic solvent like DMSO prevent hydrolysis and microbial growth, while also allowing for minimal solvent concentration in the final assay, which can affect enzyme activity.[5] Aliquoting prevents repeated freeze-thaw cycles that can degrade the peptide.

-